1: Koyama K, Goto H, Morizumi S, Kagawa K, Nishimura H, Sato S, Kawano H, Toyoda Y, Ogawa H, Homma S, Nishioka Y. The Tyrosine Kinase Inhibitor TAS-115 Attenuates Bleomycin-induced Lung Fibrosis in Mice. Am J Respir Cell Mol Biol. 2019 Apr;60(4):478-487. doi: 10.1165/rcmb.2018-0098OC. PubMed PMID: 30540913.
2: Yamada S, Imura Y, Nakai T, Nakai S, Yasuda N, Kaneko K, Outani H, Takenaka S, Hamada K, Myoui A, Araki N, Ueda T, Itoh K, Yoshikawa H, Naka N. Therapeutic potential of TAS-115 via c-MET and PDGFRα signal inhibition for synovial sarcoma. BMC Cancer. 2017 May 16;17(1):334. doi: 10.1186/s12885-017-3324-3. PubMed PMID: 28511645; PubMed Central PMCID: PMC5434537.
3: Fujita H, Gomori A, Fujioka Y, Kataoka Y, Tanaka K, Hashimoto A, Suzuki T, Ito K, Haruma T, Yamamoto-Yokoi H, Harada N, Sakuragi M, Oda N, Matsuo K, Inada M, Yonekura K. High Potency VEGFRs/MET/FMS Triple Blockade by TAS-115 Concomitantly Suppresses Tumor Progression and Bone Destruction in Tumor-Induced Bone Disease Model with Lung Carcinoma Cells. PLoS One. 2016 Oct 13;11(10):e0164830. doi: 10.1371/journal.pone.0164830. eCollection 2016. PubMed PMID: 27736957; PubMed Central PMCID: PMC5063576.
4: Watanabe K, Hirata M, Tominari T, Matsumoto C, Fujita H, Yonekura K, Murphy G, Nagase H, Miyaura C, Inada M. The MET/Vascular Endothelial Growth Factor Receptor (VEGFR)-targeted Tyrosine Kinase Inhibitor Also Attenuates FMS-dependent Osteoclast Differentiation and Bone Destruction Induced by Prostate Cancer. J Biol Chem. 2016 Sep 30;291(40):20891-20899. Epub 2016 Aug 18. PubMed PMID: 27539855; PubMed Central PMCID: PMC5076502.
5: Kunii E, Ozasa H, Oguri T, Maeno K, Fukuda S, Uemura T, Takakuwa O, Ohkubo H, Takemura M, Niimi A. Reversal of c-MET-mediated Resistance to Cytotoxic Anticancer Drugs by a Novel c-MET Inhibitor TAS-115. Anticancer Res. 2015 Oct;35(10):5241-7. PubMed PMID: 26408683.
6: Nakade J, Takeuchi S, Nakagawa T, Ishikawa D, Sano T, Nanjo S, Yamada T, Ebi H, Zhao L, Yasumoto K, Matsumoto K, Yonekura K, Yano S. Triple inhibition of EGFR, Met, and VEGF suppresses regrowth of HGF-triggered, erlotinib-resistant lung cancer harboring an EGFR mutation. J Thorac Oncol. 2014 Jun;9(6):775-83. doi: 10.1097/JTO.0000000000000170. PubMed PMID: 24828661; PubMed Central PMCID: PMC4132034.
7: Fujita H, Miyadera K, Kato M, Fujioka Y, Ochiiwa H, Huang J, Ito K, Aoyagi Y, Takenaka T, Suzuki T, Ito S, Hashimoto A, Suefuji T, Egami K, Kazuno H, Suda Y, Nishio K, Yonekura K. The novel VEGF receptor/MET-targeted kinase inhibitor TAS-115 has marked in vivo antitumor properties and a favorable tolerability profile. Mol Cancer Ther. 2013 Dec;12(12):2685-96. doi: 10.1158/1535-7163.MCT-13-0459. Epub 2013 Oct 18. PubMed PMID: 24140932.
8: Zhao L, Yasumoto K, Kawashima A, Nakagawa T, Takeuchi S, Yamada T, Matsumoto K, Yonekura K, Yoshie O, Yano S. Paracrine activation of MET promotes peritoneal carcinomatosis in scirrhous gastric cancer. Cancer Sci. 2013 Dec;104(12):1640-6. doi: 10.1111/cas.12301. Epub 2013 Nov 13. PubMed PMID: 24118504.
9: Utsugi T. New challenges and inspired answers for anticancer drug discovery and development. Jpn J Clin Oncol. 2013 Oct;43(10):945-53. doi: 10.1093/jjco/hyt131. Epub 2013 Sep 5. PubMed PMID: 24014883; PubMed Central PMCID: PMC3787805.
10: Belleville I, Vaillant G, Farnier M, Brun JM. [Influence of acute hyperinsulinism on arterial pressure of diabetics. Reproducibility of the hypotensive effect]. Arch Mal Coeur Vaiss. 1988 Jun;81 Spec No:79-82. French. PubMed PMID: 3142434.